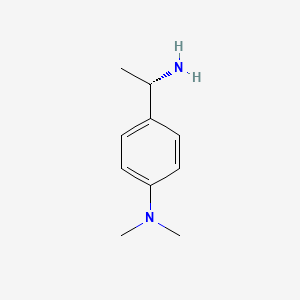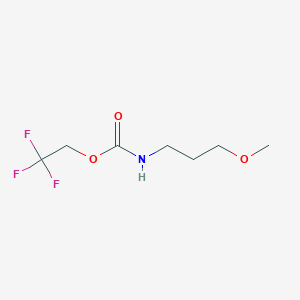
2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl N-(3-methoxypropyl)carbamate” is a chemical compound with the CAS number 1221724-58-8 . It has a molecular formula of C7H12F3NO3 and a molecular weight of 215.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 3-methoxypropyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group . For a detailed structure, please refer to the compound’s structural formula provided by the supplier .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Facile Preparation and Synthetic Applications
Compounds similar to 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate have been utilized in the facile preparation of aryne precursors, indicating their potential in synthetic organic chemistry for the construction of complex molecules. For instance, the use of carbamates for the systematic preparation of 2-iodophenyl triflates through a directed ortho-lithiation-iodination-decarbamation sequence exemplifies the versatility of carbamate derivatives in facilitating complex synthetic transformations (Ganta & Snowden, 2007).
Broad-Spectrum Deoxofluorinating Agents
The development of broad-spectrum deoxofluorinating agents, such as Bis(2-methoxyethyl)aminosulfur trifluoride, demonstrates the significance of fluorinated carbamates in transforming various functional groups into their fluorinated counterparts. These reagents offer a less thermally sensitive, broader-spectrum alternative for the conversion of alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated derivatives, highlighting the importance of fluorinated compounds in medicinal chemistry and material science (Lal et al., 1999).
Regioselective Deprotection and Acylation
The regioselective deprotection and acylation of penta-N-protected polyamides, showcasing the selective manipulation of protecting groups in the synthesis of complex molecules, further illustrate the utility of fluorinated carbamates. Such methodologies are crucial for the step-wise construction of molecules with precise structural requirements, especially in the development of pharmaceuticals and advanced materials (Pak & Hesse, 1998).
Transformation into Difluorinated Polyols
The transformation of trifluoroethyl carbamates into difluorinated polyols through dehydrofluorination and subsequent reactions with aldehydes is an example of their application in the synthesis of complex fluorinated structures. Such compounds have potential applications in the development of new materials and pharmaceuticals due to their unique chemical properties (Balnaves et al., 1999).
Safety And Hazards
This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles . For more detailed safety information, please refer to the product’s Material Safety Data Sheet (MSDS) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c1-13-4-2-3-11-6(12)14-5-7(8,9)10/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVDOIZSBWQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175177 | |
| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate | |
CAS RN |
1221724-58-8 | |
| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



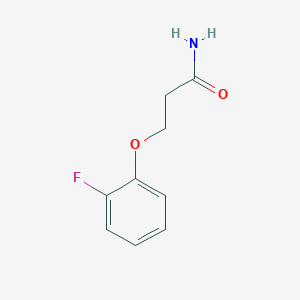
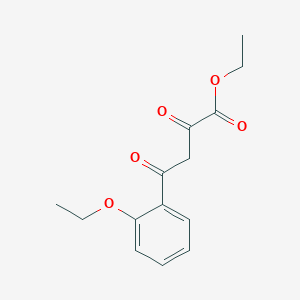
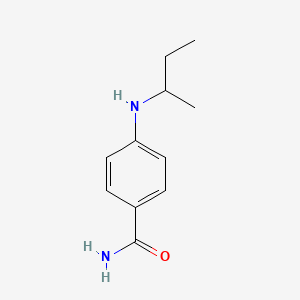
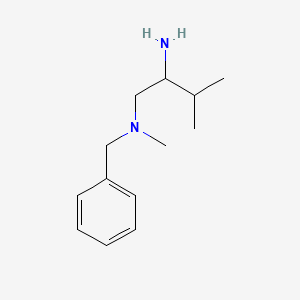
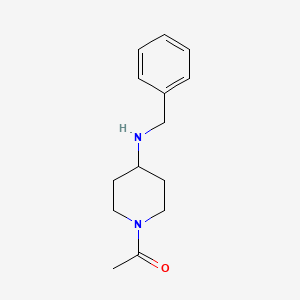
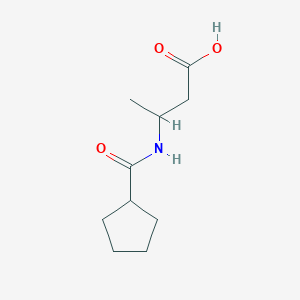
![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)
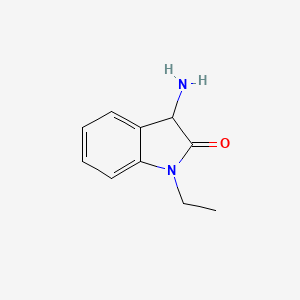
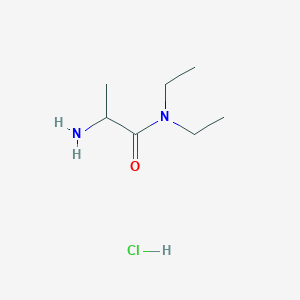
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
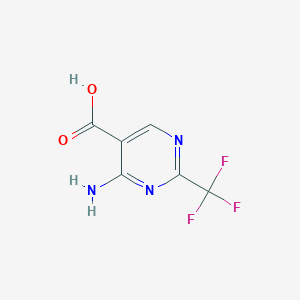
![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)
